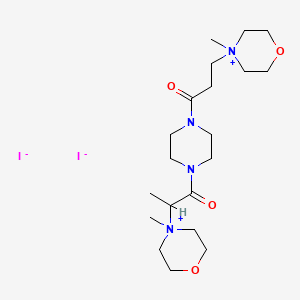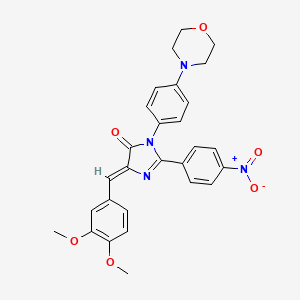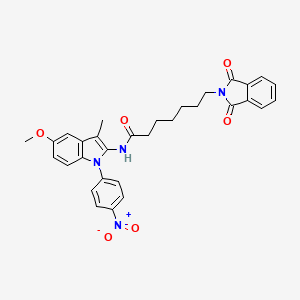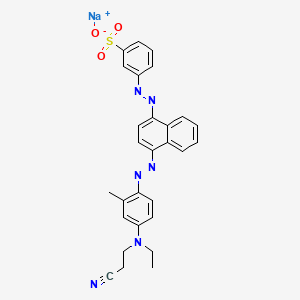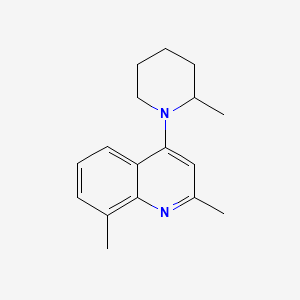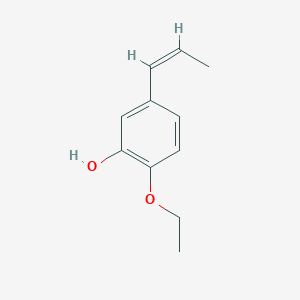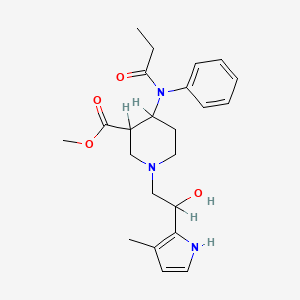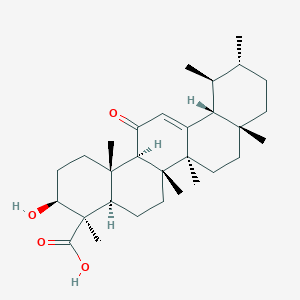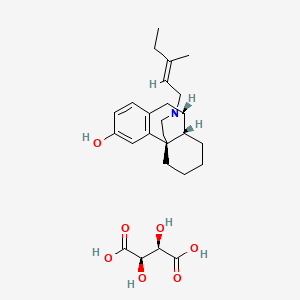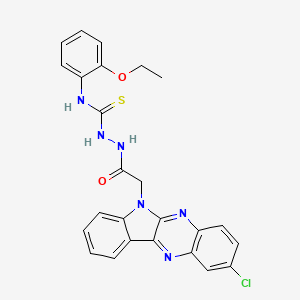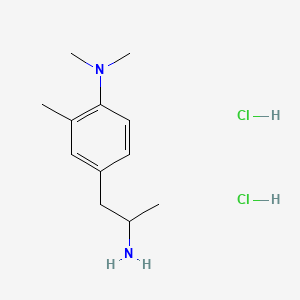
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- is an organic compound known for its diverse applications in various fields. It is also referred to as 5-(2-Hydroxyethylamino)pentan-2-one. This compound is characterized by its unique structure, which includes a phenyl group and a hydroxyethylamino group attached to a pentanone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- typically involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol. The reaction is carried out in the presence of a base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at a controlled temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-pentanone
- 2-(Ethylamino)ethanol
- 5-(Ethyl(2-hydroxyethyl)amino)-2-pentanone
Uniqueness
2-Pentanone, 5-((2-hydroxyethyl)amino)-1-phenyl- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
141809-36-1 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-(2-hydroxyethylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C13H19NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
Clé InChI |
XZSGBTDRECMWKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)CCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


